molecular formula C7H3F4I B1387897 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene CAS No. 41860-65-5

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

Cat. No.: B1387897
CAS No.: 41860-65-5
M. Wt: 290 g/mol
InChI Key: NEFPMXMCSCGJLD-UHFFFAOYSA-N
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Description

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene typically involves the introduction of fluorine, iodine, and trifluoromethyl groups onto a benzene ring. One common method is the halogen exchange reaction, where a fluorinated benzene derivative undergoes iodination in the presence of an iodine source and a suitable catalyst. Another approach involves the trifluoromethylation of an iodobenzene derivative using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogen exchange reactions or trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing fluorine and trifluoromethyl groups. This activation facilitates electrophilic aromatic substitution and cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is unique due to the simultaneous presence of fluorine, iodine, and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable compound in various chemical transformations and applications .

Properties

IUPAC Name

4-fluoro-1-iodo-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4I/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFPMXMCSCGJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660018
Record name 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41860-65-5
Record name 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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